8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1379344-24-7
VCID: VC2565599
InChI: InChI=1S/C7H3BrF3N3/c8-4-2-1-3-14-5(4)12-13-6(14)7(9,10)11/h1-3H
SMILES: C1=CN2C(=NN=C2C(F)(F)F)C(=C1)Br
Molecular Formula: C7H3BrF3N3
Molecular Weight: 266.02 g/mol

8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 1379344-24-7

Cat. No.: VC2565599

Molecular Formula: C7H3BrF3N3

Molecular Weight: 266.02 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine - 1379344-24-7

Specification

CAS No. 1379344-24-7
Molecular Formula C7H3BrF3N3
Molecular Weight 266.02 g/mol
IUPAC Name 8-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C7H3BrF3N3/c8-4-2-1-3-14-5(4)12-13-6(14)7(9,10)11/h1-3H
Standard InChI Key WPIVOKNEFFJOKH-UHFFFAOYSA-N
SMILES C1=CN2C(=NN=C2C(F)(F)F)C(=C1)Br
Canonical SMILES C1=CN2C(=NN=C2C(F)(F)F)C(=C1)Br

Introduction

Chemical Structure and Properties

8-Bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine is characterized by a unique heterocyclic structure consisting of a triazole ring fused to a pyridine ring, with specific substituents that contribute to its distinctive properties. The compound features a bromine atom at position 8 and a trifluoromethyl group at position 3 .

Physical and Chemical Properties

The compound possesses several noteworthy physical and chemical characteristics that influence its behavior in various chemical and biological systems. These properties are summarized in Table 1.

Table 1: Key Physical and Chemical Properties of 8-Bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine

PropertyValue
CAS Number1379344-24-7
Molecular FormulaC₇H₃BrF₃N₃
Molecular Weight266.02 g/mol
AppearanceSolid (typically colorless or pale yellow)
Melting PointNot specified in available data
SolubilityLimited water solubility; soluble in organic solvents

The trifluoromethyl group at position 3 significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, which are critical factors for its potential pharmaceutical applications .

Structural Characteristics

The triazolo[4,3-a]pyridine scaffold is planar, which is consistent with similar systems previously reported in the literature . This planarity plays a crucial role in the compound's ability to interact with biological targets through π-π stacking interactions. X-ray crystallographic studies of related compounds have revealed that the C-N bonds in the triazole ring are typically longer than standard C=N bonds (1.28 Å), indicating significant conjugation effects throughout the fused ring system .

Biological ActivityEvidence from Related Compounds
IDO1 Inhibition Triazolo[4,3-a]pyridine derivatives have shown activity as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors
Anticancer ActivitySimilar compounds have demonstrated antiproliferative effects against various cancer cell lines
Anti-inflammatory ActivityRelated compounds have shown promise in inhibiting inflammatory pathways
Antimicrobial ActivitySome triazolopyridine derivatives exhibit antimicrobial and antifungal properties

IDO1 Inhibitory Activity

One of the most promising biological activities of triazolo[4,3-a]pyridine derivatives is their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation. IDO1 inhibitors are considered a promising strategy in cancer immunotherapy as they can boost immune response and work synergistically with other immunotherapeutic agents .

Molecular docking studies have shown that compounds containing the triazolo[4,3-a]pyridine moiety with trifluoromethyl substituents can be effectively accommodated in the binding pocket of IDO1 . The presence of the trifluoromethyl group, as found in 8-Bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine, may contribute significantly to this binding interaction.

Anticancer Properties

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for the rational design of more potent derivatives.

Role of Substituents

The positioning and nature of substituents on the triazolo[4,3-a]pyridine scaffold significantly influence biological activity:

Table 3: Impact of Key Structural Features on Biological Activity

Structural FeatureImpact on Activity
Trifluoromethyl GroupEnhances metabolic stability and often improves binding to target proteins
Bromine at Position 8Provides site for further functionalization; may influence cell penetration and binding affinity
Triazole RingEssential for interaction with heme iron in metalloenzymes like IDO1
Fused Ring SystemContributes to planarity, affecting ability to intercalate with DNA or fit into binding pockets

Comparison with Similar Derivatives

Comparing 8-Bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine with structurally related compounds provides insights into potential structure-activity relationships:

Table 4: Comparison with Related triazolo[4,3-a]pyridine Derivatives

CompoundKey DifferencesNoted Properties
8-Bromo-6-(trifluoromethyl)- triazolo[4,3-a]pyridineTrifluoromethyl at position 6 instead of position 3Anti-inflammatory and anticancer activities
8-Bromo-3-methyl- triazolo[4,3-a]pyridineMethyl group instead of trifluoromethyl at position 3Different physicochemical properties; potentially different biological activity profile
3-(Pyridine-4-yl)- triazolo[4,3-a]pyridinePyridine substituent instead of trifluoromethyl; no bromineDifferent binding properties; potentially different target selectivity

Future Research Directions

Comprehensive Biological Evaluation

Future research should focus on comprehensive evaluation of the biological activities of 8-Bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine, particularly:

  • In vitro screening against a panel of enzyme targets, including IDO1

  • Assessment of antiproliferative activity against various cancer cell lines

  • Evaluation of selectivity profiles against related enzymes

  • In vivo efficacy studies in appropriate disease models

Structural Modifications

The development of novel derivatives through strategic modifications could lead to compounds with enhanced properties:

  • Substitution of the bromine atom with other functional groups

  • Exploration of various substituents at different positions of the triazolopyridine scaffold

  • Development of hybrid molecules incorporating other pharmacophores

Detailed Mechanistic Studies

Elucidating the precise mechanism of action through:

  • X-ray crystallographic studies of protein-ligand complexes

  • Molecular dynamics simulations to understand binding dynamics

  • Structure-based design of optimized derivatives

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